2-[(Dimethylamino)methyl]butanoic acid hydrochloride
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Overview
Description
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and dimethylamine.
Common Reagents and Conditions
Acidic Hydrolysis: Using strong acids like hydrochloric acid.
Basic Hydrolysis: Using bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Butanoic Acid: Formed during hydrolysis reactions.
Dimethylamine: Also formed during hydrolysis reactions.
Scientific Research Applications
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide synthesis.
Biology: In studies involving enzyme interactions and protein synthesis.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butyric acid hydrochloride: Similar in structure and used in peptide synthesis.
4-(Methylamino)butyric acid hydrochloride: Another related compound with similar applications.
Uniqueness
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |
InChI Key |
INBOTLZKPPAWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)C(=O)O.Cl |
Origin of Product |
United States |
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